molecular formula C10H21N B173375 (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine CAS No. 16934-77-3

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Cat. No. B173375
CAS RN: 16934-77-3
M. Wt: 155.28 g/mol
InChI Key: RBMUAGDCCJDQLE-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine” is a chemical compound with a molecular formula of C10H20O . It is a stereoisomer, meaning it has the same molecular formula as other compounds but a different arrangement of atoms in space .


Synthesis Analysis

The synthesis of “this compound” involves methods and intermediates for making (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride, which are useful for the preparation of compounds useful for the treatment of a disease, disorder, or condition associated with the JNK pathway . Another approach involves a one-pot biosynthesis of (1R,2S,5R)-( )-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone, using recombinant Escherichia coli extracts containing the biosynthetic genes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclohexane ring with isopropyl and methyl substituents . It has a molecular weight of 156.265 Da and a monoisotopic mass of 156.151413 Da .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C10H20O, an average mass of 156.265 Da, and a monoisotopic mass of 156.151413 Da . Diastereomers, like this compound, have different physical properties such as melting points, boiling points, and densities .

Scientific Research Applications

Pharmacological Properties and Molecular Mechanisms

Thymol, chemically known as 2-isopropyl-5-methylphenol, showcases a variety of pharmacological properties including antioxidant, anti-inflammatory, analgesic, and antibacterial activities among others. Its therapeutic potential extends across cardiovascular, neurological, rheumatological, and gastrointestinal diseases, demonstrating the broad utility of cyclic terpenes in medicinal research (Nagoor Meeran et al., 2017).

Antimicrobial and Anti-Biofilm Activities

Carvacrol, or 5-isopropyl-2-methylphenol, another structurally related compound, has been extensively studied for its antimicrobial and anti-biofilm properties. It's effective against a wide range of Gram-positive and Gram-negative bacteria, fungi, and can be integrated into nanomaterials for developing anti-infective materials. This underscores the significance of cyclic terpenes as a natural resource for combating microbial infections and enhancing food safety (Marchese et al., 2018).

Controlled Release of Volatile Compounds

Research on the controlled release of volatile compounds like 1-methylcyclopropene (1-MCP) for agricultural applications illustrates the importance of chemical stabilization and controlled delivery systems in enhancing the safety and quality of fresh produce. Such approaches can be adapted for cyclic amines and related compounds to modulate their biological activity and application in various fields (Chen et al., 2020).

Therapeutic Effects of Psychedelics

While not directly related to the compound , the therapeutic effects of psychedelics, including modulation of neurotransmitters and anti-inflammatory properties, offer an insight into how structurally complex amines can influence psychological and physiological processes. This area of research might provide a conceptual framework for investigating the neurological or psychological applications of new cyclic amines (Johnson & Griffiths, 2017).

Safety and Hazards

The safety data sheet for a similar compound, “(1R,2R,5R)-2-ISOPROPYL-5-METHYL-CYCLOHEXANOL”, suggests that it is combustible and recommends keeping it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMUAGDCCJDQLE-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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